An In-depth Technical Guide to the Synthesis and Characterization of 7-Aminoquinolin-6-ol
An In-depth Technical Guide to the Synthesis and Characterization of 7-Aminoquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization methods for 7-Aminoquinolin-6-ol. This valuable quinoline derivative holds potential for applications in medicinal chemistry and materials science, necessitating a thorough understanding of its preparation and physicochemical properties. This document outlines a well-established two-step synthetic pathway, commencing with the nitration of 6-hydroxyquinoline to furnish the key intermediate, 7-nitroquinolin-6-ol, followed by its subsequent reduction to the target compound.
Synthetic Pathway
The synthesis of 7-Aminoquinolin-6-ol can be efficiently achieved through a two-step process. This methodology is adapted from established procedures for analogous quinoline derivatives, such as the synthesis of 7-Aminoquinolin-8-ol from 8-hydroxyquinoline.[1] The synthetic strategy involves an initial electrophilic nitration of the commercially available 6-hydroxyquinoline, followed by the reduction of the introduced nitro group.
Caption: Synthetic route to 7-Aminoquinolin-6-ol from 6-hydroxyquinoline.
Experimental Protocols
Step 1: Synthesis of 7-Nitroquinolin-6-ol
Reaction: Nitration of 6-hydroxyquinoline
This procedure is adapted from the nitration of similar hydroxyquinoline compounds.[1]
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and submerged in an ice-water bath, cautiously add 6-hydroxyquinoline to a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature of the reaction mixture should be diligently maintained below 10°C throughout the addition of the substrate.
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Following the complete addition of 6-hydroxyquinoline, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.
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Subsequently, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.
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Neutralize the resulting acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
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Collect the solid precipitate by vacuum filtration.
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Thoroughly wash the collected solid with cold water until the washings are neutral to remove any residual acid.
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Dry the product in a desiccator to yield 7-nitroquinolin-6-ol.
Step 2: Synthesis of 7-Aminoquinolin-6-ol
Reaction: Reduction of 7-nitroquinolin-6-ol
Two common and effective methods for the reduction of the nitro group are presented below.
Method A: Catalytic Hydrogenation [1]
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Dissolve 7-nitroquinolin-6-ol in a suitable solvent, such as ethanol or ethyl acetate, within a hydrogenation vessel.
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Add a catalytic amount of 10% palladium on activated carbon (Pd/C).
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Pressurize the vessel with hydrogen gas (typically at 1-3 atm).
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Stir the mixture vigorously at room temperature.
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Monitor the progress of the reaction by observing the cessation of hydrogen uptake or by using thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 7-Aminoquinolin-6-ol.
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The crude product can be further purified by recrystallization from a suitable solvent.
Method B: Reduction with Tin(II) Chloride [1]
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Suspend 7-nitroquinolin-6-ol in a suitable solvent such as ethanol.
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To this suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with constant stirring at room temperature.
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After the addition is complete, heat the reaction mixture at reflux for 2-4 hours.
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Monitor the reaction's progress using TLC.
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Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic.
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The resulting precipitate, which contains the product and tin salts, is collected by filtration.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Characterization Data
The following tables summarize the expected characterization data for the key compounds in the synthesis of 7-Aminoquinolin-6-ol. The predicted values are based on the analysis of similar quinoline derivatives and general principles of spectroscopy.
Table 1: Physicochemical and Spectroscopic Data of 6-Hydroxyquinoline (Starting Material)
| Property | Value |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol [2] |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 188-190 °C[3] |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~9.6 (s, 1H, OH), 8.6-7.2 (m, 6H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | ~155 (C-OH), 148-121 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1620, 1580, 1500 (C=C stretch) |
| Mass Spectrum (m/z) | 145 (M⁺)[2] |
Table 2: Predicted Physicochemical and Spectroscopic Data of 7-Nitroquinolin-6-ol (Intermediate)
| Property | Predicted Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | Expected to be higher than the starting material |
| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic protons are expected to show downfield shifts due to the electron-withdrawing nitro group. |
| ¹³C NMR (DMSO-d₆, δ, ppm) | Carbons of the aromatic ring, particularly those ortho and para to the nitro group, will be shifted downfield. |
| IR (KBr, cm⁻¹) | In addition to the peaks for the quinoline core, strong absorptions are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.[4][5] |
| Mass Spectrum (m/z) | 190 (M⁺), with potential fragmentation patterns involving the loss of NO₂ (m/z 46) and NO (m/z 30). |
Table 3: Predicted Physicochemical and Spectroscopic Data of 7-Aminoquinolin-6-ol (Final Product)
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Light-colored solid, may darken on exposure to air and light |
| Melting Point | Dependent on purity |
| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic protons are expected to show upfield shifts compared to the nitro intermediate due to the electron-donating amino group. A broad singlet corresponding to the amino protons (NH₂) would be observed. |
| ¹³C NMR (DMSO-d₆, δ, ppm) | Carbons of the aromatic ring, particularly those ortho and para to the amino group, will be shifted upfield. |
| IR (KBr, cm⁻¹) | Appearance of two N-H stretching bands in the region of 3500-3300 cm⁻¹ (asymmetric and symmetric) and an N-H bending vibration around 1640-1550 cm⁻¹. The broad O-H stretch will also be present.[4][6] |
| Mass Spectrum (m/z) | 160 (M⁺), with fragmentation patterns potentially involving the loss of HCN (m/z 27) from the quinoline ring. |
Potential Biological Activity and Signaling Pathway
While specific biological activities and signaling pathways for 7-Aminoquinolin-6-ol are not yet extensively documented, quinoline derivatives are known to exhibit a wide range of pharmacological effects. Many quinoline-based compounds act as inhibitors of various enzymes, such as kinases or topoisomerases, by interacting with the enzyme's active site. The 7-amino and 6-hydroxy substituents can play a crucial role in forming hydrogen bonds and other interactions with the target protein.
The following diagram illustrates a hypothetical mechanism of action where a quinoline derivative, such as 7-Aminoquinolin-6-ol, acts as an enzyme inhibitor.
Caption: Hypothetical enzyme inhibition by 7-Aminoquinolin-6-ol.
